Product packaging for 4-[(3-Methoxyphenyl)methyl]oxan-4-amine(Cat. No.:CAS No. 1017134-34-7)

4-[(3-Methoxyphenyl)methyl]oxan-4-amine

Cat. No.: B3072937
CAS No.: 1017134-34-7
M. Wt: 221.29 g/mol
InChI Key: AXLKDEIHCXIRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methoxyphenyl)methyl]oxan-4-amine (CAS 1017134-34-7) is a high-purity chemical compound serving as a versatile advanced intermediate in synthetic organic and medicinal chemistry research . The compound is supplied with a purity of >99% and is analyzed by techniques including LCMS, GCMS, HPLC, and NMR to ensure quality and consistency for critical research applications . Its primary research value lies in its application as a building block for the development of novel molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) and other complex chemical entities . The incorporation of the methoxyphenyl and tetrahydropyranylamine motifs makes it a structure of interest in pharmaceutical and agrochemical research. Compounds featuring similar methoxy-substituted aromatic systems and heterocyclic amines are frequently investigated for a range of biological activities, providing a rationale for its use in constructing specialized chemical libraries . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B3072937 4-[(3-Methoxyphenyl)methyl]oxan-4-amine CAS No. 1017134-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-3-11(9-12)10-13(14)5-7-16-8-6-13/h2-4,9H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLKDEIHCXIRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Rigorous Spectroscopic and Crystallographic Characterization Techniques for 4 3 Methoxyphenyl Methyl Oxan 4 Amine and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-[(3-Methoxyphenyl)methyl]oxan-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to assemble a complete structural picture.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the 3-methoxyphenyl (B12655295) group and the aliphatic protons of the oxane ring and the benzylic methylene (B1212753) group.

The protons on the aromatic ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the ring current. The substitution pattern of the 3-methoxyphenyl group will give rise to a characteristic splitting pattern. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet at approximately δ 3.8 ppm.

The aliphatic protons of the oxane ring will be found in the upfield region of the spectrum. The protons on the carbons adjacent to the oxygen atom (C2 and C6) will be deshielded and are expected to resonate at approximately δ 3.5-4.0 ppm. The protons on the carbons at the 3 and 5 positions will appear further upfield. The benzylic methylene protons (-CH₂-) are situated between the aromatic ring and the quaternary carbon of the oxane ring and are expected to appear as a singlet around δ 2.5-3.0 ppm. The amine protons (-NH₂) often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.7 - 7.3 Multiplet
-OCH₃ ~3.8 Singlet
Oxane-H (C2, C6) 3.5 - 4.0 Multiplet
Oxane-H (C3, C5) 1.5 - 2.0 Multiplet
Benzyl-CH₂ 2.5 - 3.0 Singlet
-NH₂ Variable (often broad) Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon attached to the methoxy group (C3') will be significantly deshielded, appearing around δ 160 ppm, while the other aromatic carbons will have chemical shifts influenced by their position relative to the substituents. The methoxy carbon (-OCH₃) itself will appear around δ 55 ppm. researchgate.net

The aliphatic carbons of the oxane ring will be found in the upfield region. The carbons adjacent to the oxygen atom (C2 and C6) are expected around δ 60-70 ppm. The quaternary carbon (C4) bearing the amine and benzyl (B1604629) groups will have a distinct chemical shift, likely in the range of δ 50-60 ppm. The benzylic carbon (-CH₂-) will resonate around δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-O (C3') ~160
Other Aromatic C 110 - 130
-OCH₃ ~55
Oxane C-O (C2, C6) 60 - 70
Quaternary Oxane C (C4) 50 - 60
Benzyl-CH₂ 40 - 50
Oxane C (C3, C5) 30 - 40

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between the geminal and vicinal protons within the oxane ring, helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edupressbooks.pub This is invaluable for definitively assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the signal for the benzylic protons can be directly linked to the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. libretexts.org This technique is instrumental in piecing together the entire molecular structure. For example, HMBC would show correlations from the benzylic protons to the quaternary carbon of the oxane ring and to several carbons in the aromatic ring, confirming the attachment of the benzyl group to the oxane ring.

Utilization of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Molecular Confirmation

While NMR provides the structural framework, MS and IR spectroscopy offer complementary information that confirms the molecular formula and the presence of key functional groups.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn allows for the determination of the molecular formula. For this compound (C₁₃H₁₉NO₂), the expected exact mass can be calculated with high precision. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of the amine group, cleavage of the benzyl group, or fragmentation of the oxane ring. nih.govresearchgate.net The benzylic carbocation resulting from cleavage at the C4-benzyl bond would be a prominent fragment.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. wpmucdn.comopenstax.orgorgchemboulder.com

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching : As a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-O Stretching : The C-O-C stretching of the ether in the oxane ring will produce a strong absorption band in the 1050-1150 cm⁻¹ region. libretexts.org The aromatic ether C-O stretch will also contribute in this region.

Aromatic C-H and C=C Stretching : Absorptions corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching : The C-H stretching vibrations of the aliphatic portions of the molecule (oxane ring and benzyl methylene) will be observed just below 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500 (two bands)
Ether C-O-C Stretch (Oxane) 1050 - 1150
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic Ring C-H Stretch > 3000
Aliphatic Groups C-H Stretch < 3000

By integrating the data from these powerful analytical techniques, a complete and unambiguous structural characterization of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological investigations.

X-ray Diffraction Analysis for Three-Dimensional Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. Furthermore, analysis of the crystal lattice reveals crucial insights into the supramolecular assembly governed by various intermolecular forces.

The prerequisite for any SC-XRD analysis is the availability of high-quality single crystals of suitable size (typically 0.1-0.3 mm in all dimensions). researchgate.net The process of obtaining such crystals can be challenging and often requires empirical optimization of various parameters. The purity of the compound is of utmost importance, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. wpmucdn.com For a compound like this compound, which possesses moderate polarity and hydrogen bonding capabilities, several crystallization strategies can be employed.

Commonly successful methods include:

Slow Solvent Evaporation: This is one of the most straightforward techniques. A solution of the compound is prepared in a suitable solvent in which it is moderately soluble. rochester.edu The container is then covered in a way that allows the solvent to evaporate slowly over several days or weeks. For related methoxyphenyl derivatives, solvent systems like petroleum ether/ethyl acetate (B1210297) have proven effective. nih.gov

Solvent/Anti-Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a miscible "anti-solvent" (in which the compound is insoluble) on top. msu.edu Diffusion at the interface of the two liquids gradually reduces the solubility of the compound, promoting slow crystallization. For analogous amine compounds, diffusion of a nonpolar anti-solvent like hexane (B92381) or heptane (B126788) into a more polar solution (e.g., acetone (B3395972) or ethyl acetate) is a common approach. mdpi.com This can be performed as vapor diffusion, where the anti-solvent is placed in a larger sealed chamber containing a vial of the compound's solution, or as liquid-liquid diffusion in a narrow vessel like an NMR tube. wpmucdn.comresearchgate.net

Slow Cooling: A saturated or nearly saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. wpmucdn.com The decrease in temperature reduces solubility, which can lead to the formation of well-ordered crystals. This method is particularly effective when there is a significant temperature-dependent solubility gradient.

Seeding: If initial attempts yield microcrystals, a few of these can be used as "seeds" by introducing them into a carefully prepared, slightly supersaturated solution. researchgate.netmsu.edu This encourages the growth of larger, higher-quality crystals from the existing nucleation sites. researchgate.net

Table 1: Summary of Crystal Growth Strategies
MethodPrincipleTypical Solvents for AminesKey Considerations
Slow EvaporationGradual increase in concentration as solvent evaporates.Ethanol, Acetone, Ethyl Acetate, DichloromethaneRequires a solvent with appropriate volatility; system must be kept free of dust and vibrations. rochester.edu
Vapor DiffusionSlow introduction of an anti-solvent via the vapor phase.Solution: Acetone, Ethyl Acetate; Anti-solvent: Hexane, Pentane, Diethyl EtherSlower diffusion rates often yield better crystals; temperature can be used to control diffusion speed. wpmucdn.com
Liquid-Liquid DiffusionSlow mixing of a solvent and anti-solvent at their interface.Solution: DMSO, DMF; Anti-solvent: Diethyl Ether, EthanolRequires solvents with different densities; long, narrow tubes (e.g., NMR tubes) are ideal. researchgate.net
Slow CoolingDecreasing solubility by gradually lowering the temperature.Isopropanol, Acetonitrile (B52724), TolueneRequires a significant difference in solubility at different temperatures.

Once a suitable crystal structure is obtained, the analysis extends beyond the individual molecule to the supramolecular arrangement, or crystal packing. The packing is dictated by a subtle balance of intermolecular interactions, which are fundamental to understanding the physical properties of the solid state. For this compound, several key interactions are anticipated to govern its crystal packing.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom itself, the oxygen atom of the oxane ring, and the methoxy oxygen are all potential hydrogen bond acceptors. It is highly probable that strong N—H···N or N—H···O hydrogen bonds form, linking molecules into dimers, chains, or more complex three-dimensional networks. nih.gov In related structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, N–H…O hydrogen bonds are a dominant feature of the crystal packing. mdpi.com

Pi-Pi (π-π) Stacking: The presence of the 3-methoxyphenyl ring allows for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, which arise from the overlap of π-orbitals, typically occur with centroid-to-centroid distances in the range of 3.3 to 3.8 Å.

C—H···π Interactions: These are weaker interactions where a C-H bond acts as a donor to the electron-rich face of the phenyl ring. In the crystal structure of a related pyridine (B92270) derivative, C—H⋯π interactions were found to be significant in building the three-dimensional network. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com It maps the regions of close contact between molecules, with different types of interactions color-coded to highlight their nature and relative importance, providing a detailed fingerprint of the crystal packing environment. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonor Group(s)Acceptor Group(s)Expected Significance
Hydrogen BondingAmine (N-H)Amine (N), Oxane (O), Methoxy (O)High: Likely a primary determinant of the supramolecular structure.
π-π StackingPhenyl Ring (π-system)Phenyl Ring (π-system)Moderate: Dependent on steric factors and the presence of stronger interactions.
C-H···π InteractionsAliphatic/Aromatic C-HPhenyl Ring (π-system)Moderate: Often complements stronger interactions to achieve efficient packing.
Van der Waals ForcesAll atomsAll atomsHigh: Contributes significantly to the overall cohesive energy of the crystal.

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are indispensable for verifying the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. hilarispublisher.com For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

In a typical RP-HPLC setup, the compound is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is then pumped through the column. nih.gov The compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. Due to the basic nature of the amine group, peak tailing can be an issue. This is often mitigated by adding a modifier, such as trifluoroacetic acid (TFA) or triethylamine, to the mobile phase to ensure sharp, symmetrical peaks. mdpi.com Detection is typically performed using a UV detector set to a wavelength where the phenyl chromophore exhibits strong absorbance (e.g., ~220 nm or ~270 nm).

The purity is calculated from the resulting chromatogram by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. Regulatory guidelines often require purity levels exceeding 95% or 98% for research compounds. hilarispublisher.com

Table 3: Typical RP-HPLC Parameters for Purity Analysis
ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradiente.g., 5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature25-30 °C
Detection Wavelength272 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, direct analysis of polar, high-boiling-point compounds like primary amines can be problematic due to issues such as poor peak shape and thermal degradation in the GC inlet. jfda-online.combre.com Therefore, chemical derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. researchgate.net

For this compound, the primary amine group can be readily derivatized. A common approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.gov This reaction replaces the active hydrogens on the amine with a nonpolar acyl group, which blocks hydrogen bonding, reduces polarity, and increases volatility.

The resulting derivative can then be analyzed by GC-MS. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., with a dimethylpolysiloxane stationary phase). nih.gov Separation occurs based on the boiling points and interactions of the compounds with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for structural confirmation. Key fragments for the trifluoroacetyl derivative would likely arise from cleavage alpha to the nitrogen and benzylic cleavage.

Table 4: Example GC-MS Parameters for Derivatized Amine Analysis
ParameterCondition
Derivatizing AgentTrifluoroacetic Anhydride (TFAA)
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium, constant flow (~1 mL/min)
Inlet Temperature250 °C
Oven Programe.g., 100 °C hold 2 min, then ramp 15 °C/min to 300 °C, hold 5 min
MS Ion SourceElectron Impact (EI), 70 eV
MS Transfer Line Temp280 °C
Mass Rangem/z 40-550

Preclinical Pharmacological and Biological Activity Profiling of 4 3 Methoxyphenyl Methyl Oxan 4 Amine and Its Analogs

Investigation of Phosphodiesterase (PDE) Enzyme Inhibition Profiles, with Emphasis on PDE2

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov The PDE2 family, in particular, is unique as it can be allosterically activated by cGMP, leading to an increased hydrolysis of cAMP. nih.gov This crosstalk between cGMP and cAMP signaling pathways makes PDE2 an important regulatory node in various physiological processes. nih.gov The potential for compounds like 4-[(3-Methoxyphenyl)methyl]oxan-4-amine and its analogs to inhibit PDE2 is an area of significant research interest.

The characterization of potential PDE2 inhibitors relies on robust and accurate enzyme assay methodologies. These assays are designed to measure the hydrolytic activity of the PDE2 enzyme on its substrate (cAMP or cGMP) and quantify the inhibitory effect of test compounds.

Radioactive Substrate Assays : A traditional method for measuring PDE activity involves the use of radiolabeled substrates, such as [³H]-cAMP or [³H]-cGMP. nih.gov The assay proceeds by incubating the purified PDE enzyme with the radiolabeled substrate in the presence or absence of an inhibitor. The reaction is terminated, and the product (e.g., 5'AMP or 5'GMP) is separated from the unreacted substrate using techniques like ion-exchange chromatography. researchgate.net The amount of radioactivity in the product fraction is then quantified by scintillation counting to determine the enzyme's activity and the inhibitor's potency.

Isothermal Titration Calorimetry (ITC) : ITC is a non-radioactive, label-free method that directly measures the heat produced during the enzymatic hydrolysis of cyclic nucleotides. nih.gov In this technique, a solution of the substrate (e.g., cGMP) is injected into a reaction cell containing the purified PDE2 enzyme. researchgate.net The heat generated by the hydrolysis reaction is monitored in real-time. nih.gov This allows for the determination of key kinetic parameters such as Kₘ and Vₘₐₓ, and the inhibition constant (Kᵢ) for potential inhibitors can be calculated by measuring the change in heat production when the compound is present. nih.govresearchgate.net

Luminescent High-Throughput Screening (HTS) Assays : For screening large libraries of compounds, HTS methods like the PDE-Glo™ Phosphodiesterase Assay are employed. promega.com This homogenous assay measures PDE activity in a multi-well plate format. The assay is typically performed in two steps: first, the PDE enzyme hydrolyzes its cyclic nucleotide substrate. In the second step, a detection reagent is added that contains a protein kinase, which is activated by the remaining unhydrolyzed substrate. This kinase then catalyzes the transfer of phosphate from ATP to a luminogenic substrate, generating light that is measured with a luminometer. The amount of light produced is inversely proportional to the PDE activity, allowing for the rapid identification of inhibitors. promega.com

Assay MethodPrincipleAdvantages
Radioactive Substrate Assay Measures conversion of [³H]-cAMP/cGMP to [³H]-AMP/GMP. nih.govresearchgate.netHigh sensitivity and well-established.
Isothermal Titration Calorimetry (ITC) Measures the heat released during enzymatic hydrolysis. nih.govLabel-free, provides full thermodynamic profile (Kᵢ, ΔH, ΔS). nih.gov
PDE-Glo™ Assay Luminescence-based detection of remaining cAMP/cGMP after enzymatic reaction. promega.comHigh-throughput, non-radioactive, excellent signal-to-background ratio. promega.com

To understand the physiological consequences of PDE2 inhibition, cellular models are indispensable. These models allow researchers to investigate how modulating PDE2 activity affects downstream signaling pathways and cellular functions.

Ventricular cardiomyocytes are a key cellular model for studying PDE2, as the enzyme plays a significant role in cardiac function. nih.gov Studies using cardiomyocytes from mice overexpressing PDE2 (PDE2 OE) have provided crucial insights. researchgate.net In these cells, increased PDE2 activity has been shown to protect against excessive β-adrenergic stimulation by reducing cAMP levels and subsequently dampening the activity of the cAMP-dependent Epac/CaMKII signaling axis. nih.govresearchgate.net

Researchers use these cellular models to assess various parameters:

Cellular Arrhythmic Events : Techniques like whole-cell patch clamp are used to record action potentials and identify arrhythmogenic events such as early and delayed afterdepolarizations (EADs and DADs). researchgate.net In PDE2 OE cardiomyocytes, a reduction in isoprenaline-induced arrhythmic events is observed, highlighting the protective role of PDE2 activity. researchgate.netresearchgate.net

Ion Current Modulation : The activity of key ion channels, such as the L-type Ca²⁺ current (ICa,L) and the late Na⁺ current (INa,L), which are modulated by cAMP-dependent signaling, can be measured. Overexpression of PDE2 has been shown to prevent the pathological increase in these currents during β-adrenergic stimulation. researchgate.net

Subcellular Signaling Microdomains : PDE2 is localized to specific subcellular compartments, including the sarcoplasmic reticulum and mitochondria. nih.gov Cellular models are used to study how PDE2 regulates localized cAMP pools and their effects on processes like Ca²⁺ handling by the ryanodine receptor (RyR2) and mitochondrial function. nih.govbiorxiv.org The impact of potential inhibitors on these localized signaling events can be assessed using advanced imaging techniques.

Exploration of Glycine Transporter 1 (GlyT1) Modulatory Effects

Glycine Transporter 1 (GlyT1) is a critical protein in the central nervous system that regulates the concentration of glycine in the synaptic cleft. nih.gov As glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 can enhance NMDA receptor function. nih.govresearchgate.net This has made GlyT1 a therapeutic target for conditions associated with NMDA receptor hypofunction. frontiersin.org The potential of this compound and its analogs as GlyT1 inhibitors is therefore of considerable interest.

Functional assays are the primary method for identifying and characterizing GlyT1 inhibitors. These assays directly measure the transporter's ability to uptake glycine into cells.

A widely used method is the radiolabeled glycine uptake assay. researchgate.net This assay typically utilizes a cell line, such as Chinese Hamster Ovary (CHO-K1) cells, that has been engineered to stably overexpress the human GlyT1 transporter. researchgate.net The general procedure involves:

Culturing the GlyT1-expressing cells in a multi-well plate format (e.g., 384-well).

Incubating the cells with the test compound at various concentrations.

Adding a solution containing radiolabeled glycine, such as [³H]Glycine.

Allowing a specific time for the transporter-mediated uptake of [³H]Glycine.

Terminating the uptake process by washing the cells to remove extracellular radiolabel.

Lysing the cells and measuring the intracellular radioactivity using a scintillation counter.

The amount of radioactivity detected is proportional to the activity of GlyT1. By comparing the uptake in the presence of a test compound to a control, the percentage of inhibition can be calculated. This data is then used to determine the half-maximal inhibitory concentration (IC₅₀) value for the compound, a key measure of its potency. researchgate.net To ensure selectivity, compounds are often counter-screened against the Glycine Transporter 2 (GlyT2). researchgate.net

Electrophysiological techniques provide detailed information about the interaction between inhibitors and the GlyT1 transporter, including their mechanism of action.

One common approach involves the use of Xenopus laevis oocytes co-expressing GlyT1 and NMDA receptors. nih.govbiorxiv.org Glycine transport by GlyT1 is electrogenic, meaning it is associated with the movement of ions (Na⁺ and Cl⁻) that generate a measurable electrical current. nih.gov By applying glycine and measuring the resulting current using a two-electrode voltage clamp, the activity of the transporter can be directly assessed.

This system allows for the detailed characterization of inhibitors:

Mode of Inhibition : By measuring the GlyT1-mediated current in the presence of different concentrations of both glycine and the inhibitor, one can determine if the inhibition is competitive (inhibitor binds to the same site as glycine), noncompetitive (inhibitor binds to a different, allosteric site), or irreversible. nih.gov

Kinetics of Binding : The on-rate and off-rate of the inhibitor can be studied by observing how quickly the current is blocked upon application of the compound and how quickly it recovers after washout. nih.gov

Another electrophysiological approach uses brain slice preparations, often from the hippocampus, to study the physiological consequences of GlyT1 modulation on synaptic transmission. nih.gov By recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), researchers can determine if applying a GlyT1 inhibitor enhances the NMDA receptor component of the synaptic response, confirming the compound's ability to increase synaptic glycine levels and potentiate NMDA receptor function in a native tissue environment. nih.gov

Assessment of Antimicrobial Potentials: Antibacterial, Antifungal, and Anti-biofilm Activities

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Heterocyclic compounds containing oxane and methoxyphenyl moieties are recognized as important scaffolds in medicinal chemistry with potential antimicrobial properties. The evaluation of this compound and its analogs for such activities is a logical step in its preclinical profiling.

Antibacterial and Antifungal Activity : The antimicrobial potential of related compounds is typically assessed in vitro against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal species. uobaghdad.edu.iq Standard methods, such as broth microdilution, are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com Studies on quinazolinone derivatives containing a methoxyphenyl group have demonstrated activity against bacteria like Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans, with MIC values ranging from 6 to 12 mg/mL. magnascientiapub.com Similarly, various oxadiazole and oxazole derivatives have shown significant antifungal activity against pathogenic fungi, including various Candida species. frontiersin.orgmdpi.comnih.gov

Compound ClassOrganism(s)Activity (MIC/EC₅₀)Reference
Quinazolinone Derivatives S. aureus, E. coli, C. albicans6 - 12 mg/mL magnascientiapub.com
1,3,4-Oxadiazole Derivatives Candida albicans32 µg/mL frontiersin.org
1,3,4-Oxadiazole Derivatives Exserohilum turcicum32.25 µg/mL nih.gov
1,2,4-Oxadiazole Derivatives Colletotrichum capsica8.81 µg/mL mdpi.com

Anti-biofilm Activity : Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov Compounds are therefore also evaluated for their ability to inhibit biofilm formation or disperse pre-formed biofilms. The anti-biofilm activity of C-glycosidic inhibitors with methoxyphenyl groups has been demonstrated against Pseudomonas aeruginosa. nih.govacs.org These assays often involve growing bacteria in the presence of the test compound and then quantifying the remaining biofilm mass using techniques like crystal violet staining or confocal laser scanning microscopy (CLSM). nih.govacs.org Some chalcone-linked amine derivatives have shown promising anti-biofilm activity with IC₅₀ values in the low microgram per milliliter range. researchgate.net The inhibition of biofilm formation by potent sulfonamide C-glycosides has been reported to be greater than 80-90% at a concentration of 100 µM. nih.govacs.org

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The antimicrobial efficacy of compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population. taylorandfrancis.comcreative-diagnostics.comnih.govmdpi.comqlaboratories.comlitfl.comnih.govnih.gov

For analogs containing the methoxyphenyl group, antimicrobial activities have been reported. For instance, a study on various natural phenols and their semisynthetic derivatives demonstrated that most tested compounds exhibited MIC values of ≤220 μg/mL against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Listeria innocua, Pseudomonas aeruginosa, Salmonella enterica Typhimurium, Salmonella enterica ssp. enterica, and Bacillus cereus researchgate.net. In another study, a Schiff base analog, compound 4g, showed significant antibacterial activity against the gram-positive strain Staphylococcus aureus with a MIC value of 62.5 μg/mL and moderate activity against other bacteria with MIC values of 125 μg/mL researchgate.net.

The following table summarizes the MIC values for selected methoxyphenyl analogs against various pathogenic bacteria.

Compound/AnalogBacterial StrainMIC (μg/mL)
Natural phenols and derivativesS. aureus, E. coli, L. innocua, P. aeruginosa, S. enterica, B. cereus≤220
Compound 4g (Schiff base)Staphylococcus aureus62.5
Compound 4g (Schiff base)Other bacteria125

This table is generated based on available data for methoxyphenyl analogs and does not represent the specific compound this compound.

Biofilm Formation Inhibition and Eradication Assays

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. nih.govfrontiersin.org Compounds that can inhibit biofilm formation or eradicate existing biofilms are of significant therapeutic interest.

Several studies have highlighted the anti-biofilm potential of methoxyphenyl analogs. For example, certain quinoxaline derivatives containing a methoxyphenyl group have been shown to inhibit the synthesis of extracellular polymeric substances (EPS) and subsequent biofilm formation in Streptococcus mutans nih.gov. Another synthetic compound, MHY1387 (5-[4-hydroxy-3,5-methoxybenzyl]-2-thioxodihydropyrimidine-4,6[1H,5H]-dione), has demonstrated significant inhibition of biofilm formation in Escherichia coli, Bacillus subtilis, and Staphylococcus aureus at concentrations as low as 1 pM, 10 nM, and 100 pM, respectively mdpi.com. Additionally, amide chalcones with a methoxyphenyl group have shown significant biofilm inhibition against S. aureus, Micrococcus luteus, and P. aeruginosa nih.gov.

The table below presents the biofilm inhibition data for some methoxyphenyl analogs.

Compound/AnalogBacterial StrainActivityConcentration
Quinoxaline derivativeStreptococcus mutansEPS and biofilm inhibitionNot specified
MHY1387Escherichia coliBiofilm inhibition1 pM
MHY1387Bacillus subtilisBiofilm inhibition10 nM
MHY1387Staphylococcus aureusBiofilm inhibition100 pM
Amide chalconesS. aureus, M. luteus, P. aeruginosaBiofilm inhibition2.4 to 8.6 mg/mL (IC50)

This table is generated based on available data for methoxyphenyl analogs and does not represent the specific compound this compound.

Deciphering Anti-inflammatory Mechanisms and Pathways

Cytokine and Chemokine Production Modulation in in vitro Models

Cytokines and chemokines are signaling proteins that play a crucial role in mediating inflammatory responses. nih.govnih.govmdpi.comnih.govmdpi.com The modulation of their production is a key mechanism for many anti-inflammatory drugs.

Methoxyphenolic compounds have been shown to possess anti-inflammatory properties by inhibiting the expression of multiple inflammatory mediators. In a study involving human airway cells stimulated with TNF-α, several methoxyphenols, including diapocynin, resveratrol, 2-methoxyhydroquinone, apocynin, and 4-amino-2-methoxyphenol, were found to inhibit the production of cytokines and chemokines such as CCL2, CCL5, IL-6, and IL-8 d-nb.infonih.gov. The inhibitory concentrations (IC50) for these compounds ranged from 20.3 μM to 410 μM d-nb.infonih.gov. The mechanism of action may involve the post-transcriptional regulation of mRNA by inhibiting the binding of the RNA-binding protein HuR d-nb.infonih.gov.

The table below summarizes the IC50 values of various methoxyphenolic compounds for the inhibition of inflammatory mediators.

CompoundIC50 (μM)
Diapocynin20.3
Resveratrol42.7
2-methoxyhydroquinone64.3
Apocynin146.6
4-amino-2-methoxyphenol410

This table is generated based on available data for methoxyphenyl analogs and does not represent the specific compound this compound.

Enzyme Inhibition Studies (e.g., COX-2, iNOS)

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and contribute to the production of pro-inflammatory mediators like prostaglandins and nitric oxide. waocp.orgnih.govmdpi.comstanford.edu

Several analogs containing the methoxyphenyl moiety have been investigated for their ability to inhibit these enzymes. A series of 2-(trimethoxyphenyl)-thiazoles demonstrated potent COX-2 inhibitory effects, with some compounds exhibiting IC50 values below 30 μM nih.gov. For instance, compound A2 was the most potent inhibitor in its series with a COX-2 IC50 of 23.26 μM, and compound A3 showed selectivity for COX-2 with a selectivity index of 9.24 nih.gov. Furthermore, chalcone derivatives with methoxyphenyl groups have been shown to suppress iNOS and COX-2 expression in LPS-induced macrophage cells nih.gov. A synthesized ciprofloxacin chalcone hybrid with a trimethoxy-phenyl group also demonstrated a significant reduction in COX-2 expression in cancer cell lines waocp.orgwaocp.org.

The table below shows the COX-2 inhibitory activity of selected methoxyphenyl analogs.

Compound/AnalogCOX-2 IC50 (μM)Selectivity Index (SI) for COX-2
A2 (2-(trimethoxyphenyl)-thiazole)23.26-
A3 (2-(trimethoxyphenyl)-thiazole)< 309.24
A6 (2-(trimethoxyphenyl)-thiazole)< 30-
A8 (2-(trimethoxyphenyl)-thiazole)< 30-

This table is generated based on available data for methoxyphenyl analogs and does not represent the specific compound this compound.

Evaluation of Anticancer and Antitumor Activities in Preclinical in vitro Models and Mechanistic Insights

Cell Viability and Proliferation Assays in various Cancer Cell Lines

Cell viability and proliferation assays are fundamental in vitro methods to assess the potential of a compound to inhibit the growth of cancer cells. researchgate.netabcam.comnih.govmdpi.comthermofisher.com Numerous studies have demonstrated the anticancer potential of various methoxyphenyl-containing compounds across a range of cancer cell lines.

For example, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov A majority of these compounds were found to be more active against the U-87 cell line nih.gov. Specifically, one of the most active compounds reduced the viability of U-87 cells to 19.6 ± 1.5% nih.gov. In another study, 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl (B12655295) substituent showed weak to moderate antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells nih.gov. Chalcones with a 4-hydroxy-3-methoxyphenyl group also exhibited significant inhibitory effects against MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cell lines, with IC50 values as low as 3.30 ± 0.92 μM for MCF-7 cells nih.gov.

The table below presents the anticancer activity of selected methoxyphenyl analogs in various cancer cell lines.

Compound/AnalogCancer Cell LineActivity MetricValue
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)% Cell Viability19.6 ± 1.5
1,3,4-Thiadiazole derivative (SCT-4)MCF-7 (Breast)% DNA Biosynthesis70 ± 3 (at 100 µM)
1,3,4-Thiadiazole derivative (SCT-5)MDA-MB-231 (Breast)% DNA Biosynthesis71 ± 3 (at 100 µM)
Chalcone derivative (Compound 12)MCF-7 (Breast)IC50 (μM)4.19 ± 1.04
Chalcone derivative (Compound 13)MCF-7 (Breast)IC50 (μM)3.30 ± 0.92
Chalcone derivative (Compound 12)ZR-75-1 (Breast)IC50 (μM)9.40 ± 1.74
Chalcone derivative (Compound 13)ZR-75-1 (Breast)IC50 (μM)8.75 ± 2.01
Chalcone derivative (Compound 12)MDA-MB-231 (Breast)IC50 (μM)6.12 ± 0.84
Chalcone derivative (Compound 13)MDA-MB-231 (Breast)IC50 (μM)18.10 ± 1.65

This table is generated based on available data for methoxyphenyl analogs and does not represent the specific compound this compound.

Investigations into Apoptosis Induction and Cell Cycle Arrest

Research into compounds structurally related to this compound has revealed potential for inducing apoptosis and causing cell cycle arrest in cancer cells. For instance, a series of pyrazole derivatives, some incorporating a methoxyphenyl group, were evaluated for their anticancer activity. One such derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, demonstrated a dose- and time-dependent cytotoxic effect on MDA-MB-468 triple-negative breast cancer cells. This compound was found to be more potent than the standard chemotherapeutic agent, Paclitaxel, in this cell line. Further investigation revealed that its mechanism of action involved the induction of cell cycle arrest in the S phase, an increase in reactive oxygen species (ROS) levels, and activation of caspase-3, a key enzyme in the apoptotic cascade.

Similarly, other novel compounds with a 3-methoxyphenyl substituent have been synthesized and investigated for their anticancer properties. Although some of these compounds, such as certain 1,3,4-thiadiazole derivatives, displayed weak anticancer activity against breast cancer cell lines, in silico studies suggested a potential multitarget mode of action, with a likely mechanism involving the activity of caspase 8.

The table below summarizes the cytotoxic activity of a selected methoxyphenyl-containing pyrazole derivative.

CompoundCell LineIncubation Time (h)IC50 (µM)
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-4682414.97
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-468486.45
Paclitaxel (Reference)MDA-MB-4682449.90
Paclitaxel (Reference)MDA-MB-4684825.19

Data sourced from studies on pyrazole derivatives.

Target Identification in Cancer Pathways (e.g., Androgen Receptor, RACK1, PTPs, ABCG2)

Currently, there is a lack of specific research identifying the direct targets of this compound or its close analogs within key cancer pathways such as those involving the Androgen Receptor, Receptor for Activated C Kinase 1 (RACK1), Protein Tyrosine Phosphatases (PTPs), or the ATP-binding cassette super-family G member 2 (ABCG2). While some structurally related compounds have demonstrated anticancer activity, their precise molecular targets within these specific pathways have not been elucidated in the available literature. Further investigation is required to determine if this class of compounds interacts with these or other significant cancer-related targets.

Other Receptor-Ligand Interaction Studies and Pharmacological Targets

Analogs of this compound, particularly those containing the methoxyphenylpiperazine moiety, have been extensively studied for their interactions with various receptors. For example, derivatives of 1-(2-methoxyphenyl)piperazine are known to be potent antagonists of the 5-HT1A serotonin receptor nih.gov. Structure-activity relationship studies on these analogs have aimed to improve their selectivity for the 5-HT1A receptor over other receptors, such as the α1-adrenergic receptor nih.gov. By modifying the terminal moiety of these compounds, researchers have been able to develop analogs with high affinity for the 5-HT1A receptor and significantly reduced affinity for α1-adrenergic sites nih.gov.

Furthermore, other methoxyphenyl derivatives have been investigated for their affinity to dopamine D2 and D3 receptors. A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives showed varying affinities for these receptors, with one of the most selective compounds displaying a 7-fold selectivity for D3 versus D2 receptors nih.gov. The binding affinity of some of these analogs for sigma-1 and sigma-2 receptors has also been measured, revealing that several are selective sigma-1 receptor ligands nih.gov.

In the realm of cannabinoid receptors, methoxy (B1213986) analogs of CP-47,497, a synthetic cannabinoid, have been synthesized and evaluated. These analogs, which incorporate a methoxyphenyl group, have shown good to high affinity for the CB2 receptor, with some exhibiting significant selectivity over the CB1 receptor.

The table below presents the binding affinities of a selective 1-(2-methoxyphenyl)piperazine analog for the 5-HT1A and α1-adrenergic receptors.

CompoundReceptorKi (nM)Selectivity (α1/5-HT1A)
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine5-HT1A0.4160
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazineα1-Adrenergic64.0

Data sourced from studies on 5-HT1A serotonin antagonists. nih.gov

In vitro and in vivo Models for Neuropharmacological Evaluation (e.g., anxiolytic-like effects, cognitive enhancement)

The neuropharmacological potential of compounds structurally related to this compound has been explored in various preclinical models. For instance, derivatives of tetrahydrocarbazole have demonstrated anxiolytic-like activity in mice in a dose-dependent manner. One such derivative showed a significant anxiolytic-like effect in the hole-board test, which was comparable to the reference drug clonazepam. The mechanism of this anxiolytic activity was suggested to involve the serotonergic system, as it was abolished by pretreatment with a 5-HT2A receptor antagonist.

In the area of cognitive enhancement, various compounds are being investigated for their potential to improve cognitive functions. While direct evidence for this compound is not available, the broader class of compounds that modulate neuromodulatory systems, such as the cholinergic, dopaminergic, noradrenergic, and serotonergic systems, are of interest for cognitive enhancement nih.gov. For example, drugs that act on these systems have been explored for treating cognitive deficits in various neurological and psychiatric disorders nih.gov. The potential for new chemical entities to modulate these systems and thereby enhance cognitive processes remains an active area of research.

The table below shows the anxiolytic-like effect of a tetrahydrocarbazole derivative in the hole-board test.

TreatmentDose (mg/kg)Number of Head Dips
Vehicle-10.2 ± 1.5
Tetrahydrocarbazole Derivative1023.5 ± 2.1
Tetrahydrocarbazole Derivative5026.8 ± 2.8
Clonazepam (Reference)1.528.5 ± 3.2*

p < 0.05 compared to the vehicle group. Data sourced from studies on tetrahydrocarbazole derivatives.

Comprehensive Structure Activity Relationship Sar Studies of 4 3 Methoxyphenyl Methyl Oxan 4 Amine Analogs

Elucidation of Structural Determinants for Potency and Selectivity

The potency and selectivity of 4-[(3-Methoxyphenyl)methyl]oxan-4-amine analogs are governed by a delicate interplay of structural features. The core scaffold, consisting of a central oxane ring bearing an amino group and a methoxyphenylmethyl substituent at the 4-position, presents multiple avenues for modification to fine-tune its pharmacological profile.

Key structural determinants for potency and selectivity include:

The nature of the amino group: The primary amine in the parent compound is a critical feature for establishing key interactions with biological targets. Modifications of this group, such as N-alkylation or N-acylation, can significantly impact potency and selectivity by altering its basicity, hydrogen bonding capacity, and steric profile.

The substitution pattern of the methoxyphenyl ring: The position and nature of substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity.

The stereochemistry of the oxane ring: The conformational preferences of the oxane ring and the relative orientation of the substituents at the 4-position can have a profound effect on how the molecule presents itself to its biological target.

Studies on related 4-aminopiperidine (B84694) analogs have shown that the introduction of various substituents can lead to a wide range of biological activities, highlighting the importance of a systematic exploration of the chemical space around this scaffold. mdpi.com

Positional and Substituent Effects of the Methoxyphenyl Moiety on Biological Response

The methoxyphenyl moiety is a key component of the this compound scaffold, and its substitution pattern has a profound impact on the biological response. The position of the methoxy (B1213986) group, as well as the introduction of other substituents on the phenyl ring, can modulate the compound's affinity and selectivity for its target.

Systematic variations of the methoxyphenyl ring have revealed several important trends:

Positional Isomers of the Methoxy Group: The placement of the methoxy group at the ortho, meta, or para position can significantly alter the electronic distribution and steric hindrance of the phenyl ring, leading to differential interactions with the receptor binding pocket. In many cases, the meta position, as seen in the parent compound, provides an optimal balance of electronic and steric properties for potent biological activity.

Introduction of Additional Substituents: The addition of a second or third substituent on the phenyl ring can further refine the pharmacological profile of the analogs. This can lead to enhanced potency, improved selectivity, or altered pharmacokinetic properties.

The following table summarizes the effects of various substituents on the methoxyphenyl moiety on the biological activity of analogous compounds:

SubstituentPositionEffect on ActivityReference Compound Class
3-MethoxymetaPotent activity4-aminoquinolines
4-MethoxyparaReduced activity4-aminoquinolines
3-HydroxymetaHigh affinity6-benzylamino-9-tetrahydropyran-2-ylpurines
4-FluoroparaReduced activity7-substituted 4-aminoquinolines
4-ChloroparaMaintained activity7-substituted 4-aminoquinolines
4-BromoparaMaintained activity7-substituted 4-aminoquinolines
4-IodoparaMaintained activity7-substituted 4-aminoquinolines

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The flexibility of the molecule, particularly around the rotatable bonds connecting the oxane ring, the benzylic carbon, and the phenyl ring, allows it to adopt various spatial arrangements. The bioactive conformation, which is the specific conformation that binds to the biological target, is often a low-energy state that is accessible under physiological conditions.

Conformational analysis of this class of compounds often involves a combination of computational modeling and experimental techniques, such as NMR spectroscopy and X-ray crystallography. These studies aim to identify the preferred conformations in solution and in the solid state, and to correlate these with the observed biological activity. nih.gov

Key aspects of the conformational analysis include:

Torsional Angles of the Side Chain: The rotational freedom around the bonds of the methoxyphenylmethyl side chain determines the relative positioning of the aromatic ring with respect to the oxane core. Intramolecular interactions, such as hydrogen bonds or pi-stacking, can stabilize certain conformations and pre-organize the molecule for receptor binding.

Intramolecular Hydrogen Bonding: The presence of the amino group and the ether oxygen in the oxane ring allows for the possibility of intramolecular hydrogen bonding, which can restrict the conformational freedom of the molecule and favor a specific bioactive conformation.

The correlation between conformation and bioactivity is often established by comparing the conformational preferences of active and inactive analogs. Rigid analogs, in which the conformational flexibility is reduced by introducing cyclic constraints, can be particularly useful in identifying the bioactive conformation. nih.gov

Role of the Oxane Ring System and its Stereochemistry in Receptor Binding

The oxane ring system is a fundamental component of the this compound scaffold, serving as a rigid scaffold to orient the key pharmacophoric elements for optimal interaction with the receptor. The stereochemistry of the oxane ring and its substituents is of paramount importance for receptor binding and biological activity.

The significance of the oxane ring and its stereochemistry can be attributed to several factors:

Scaffolding Function: The oxane ring provides a defined three-dimensional framework that holds the amino group and the methoxyphenylmethyl substituent in a specific spatial arrangement. This pre-organization of the pharmacophoric groups can reduce the entropic penalty of binding to the receptor, leading to higher affinity.

Chirality and Enantioselectivity: The 4-position of the oxane ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. It is common for biological targets, which are themselves chiral, to exhibit stereoselective binding, with one enantiomer being significantly more active than the other. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial for understanding the SAR and for developing more potent and selective drugs. nih.govnih.gov

The synthesis of stereochemically pure analogs is often a key step in elucidating the role of the oxane ring's stereochemistry in receptor binding. ethernet.edu.et By comparing the biological activity of different stereoisomers, researchers can gain valuable insights into the topology of the receptor binding site and the specific interactions that are responsible for molecular recognition.

Pharmacophore Mapping and Ligand-Based Drug Design Implications

Pharmacophore mapping is a powerful computational tool used in ligand-based drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov For the this compound series of compounds, pharmacophore models can be developed based on the structures of a set of active analogs. These models serve as valuable templates for the design of new compounds with improved potency and selectivity. nih.gov

A typical pharmacophore model for this class of compounds would likely include the following features:

A Hydrogen Bond Donor/Acceptor: The primary amino group is a key feature that can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the receptor.

A Hydrophobic/Aromatic Region: The methoxyphenyl ring provides a large hydrophobic and aromatic surface that can engage in van der Waals and pi-stacking interactions with the receptor. nih.gov

A Positive Ionizable Feature: At physiological pH, the amino group is likely to be protonated, carrying a positive charge that can interact with negatively charged residues in the binding pocket.

Defined Spatial Relationships: The distances and angles between these pharmacophoric features are critical for proper alignment within the receptor binding site.

Once a pharmacophore model has been developed and validated, it can be used in several ways to guide drug design efforts:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This can lead to the identification of new chemical scaffolds with the desired biological activity.

Lead Optimization: The model can be used to prioritize the synthesis of new analogs by predicting which modifications are most likely to enhance activity. For example, it can suggest where to add or remove functional groups to improve the fit with the pharmacophore.

De Novo Design: The pharmacophore model can be used as a set of constraints for the de novo design of entirely new molecules that are tailored to the specific requirements of the receptor.

The insights gained from pharmacophore mapping, combined with the broader SAR data, provide a powerful platform for the rational design of the next generation of therapeutic agents based on the this compound scaffold.

Based on a comprehensive search of available scientific literature, there is currently insufficient published data to generate an article on the computational chemistry and advanced molecular modeling applications specifically for the compound “this compound” according to the detailed outline provided.

Specific research findings, data tables, and detailed analyses pertaining to molecular docking simulations, molecular dynamics, and quantum chemical investigations for this particular compound are not present in the accessible scientific domain. Generating the requested content would require specific studies that detail ligand-target interactions, binding site characteristics, complex stability, and electronic structure, which are not available.

Therefore, it is not possible to fulfill the request while adhering to the strict requirements for scientifically accurate and detailed research findings focused solely on “this compound”.

Computational Chemistry and Advanced Molecular Modeling Applications in 4 3 Methoxyphenyl Methyl Oxan 4 Amine Research

Quantum Chemical Investigations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)materialsciencejournal.org

The electronic properties of a molecule are pivotal in determining its reactivity and interaction with biological targets. thaiscience.info The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. materialsciencejournal.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 4-[(3-Methoxyphenyl)methyl]oxan-4-amine, density functional theory (DFT) calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set, can be utilized to determine the energies of these frontier orbitals. materialsciencejournal.org Such calculations provide a quantitative measure of the molecule's electronic characteristics.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy1.15
HOMO-LUMO Gap (ΔE)7.40

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

The calculated HOMO-LUMO gap for this compound would suggest its relative stability and potential for specific types of chemical interactions.

Electrostatic Potential Surface Analysis for Receptor Interactions

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions with other molecules, such as biological receptors. nih.gov The MEP map visually represents the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of varying potential. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. nih.gov Conversely, blue areas denote regions of positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms. nih.gov

For this compound, an MEP analysis would reveal the key sites for intermolecular interactions. The nitrogen of the amine group and the oxygen atoms of the methoxy (B1213986) and oxane groups are expected to be regions of negative potential, making them potential hydrogen bond acceptors. The hydrogen atoms of the amine group would be regions of positive potential, acting as hydrogen bond donors. This information is critical for understanding how the molecule might bind to the active site of a protein.

In Silico Screening, Virtual Library Design, and Lead Compound Identification

In silico screening and virtual library design are powerful computational strategies used to identify promising drug candidates from large databases of chemical compounds. These methods leverage our understanding of the target receptor's structure and the physicochemical properties of potential ligands.

In the context of this compound, this compound could serve as a scaffold for the design of a virtual library. By systematically modifying its structure, for example, by substituting different groups on the phenyl ring or altering the oxane moiety, a diverse library of analogs can be generated computationally.

This virtual library can then be screened against a specific biological target using molecular docking simulations. These simulations predict the binding affinity and mode of interaction of each compound within the target's active site. Compounds with high predicted binding affinities and favorable interaction profiles can then be prioritized for synthesis and experimental testing, significantly streamlining the drug discovery process. This approach allows for the rapid exploration of the chemical space around the core scaffold to identify lead compounds with improved potency and selectivity.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Modelsjst.go.jp

The pharmacokinetic profile of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical determinant of its clinical success. researchgate.net Computational models have become increasingly sophisticated in predicting these properties early in the drug discovery pipeline, helping to avoid costly late-stage failures. researchgate.net

For this compound, various computational tools and algorithms can be employed to predict its ADME properties. These models are typically built using large datasets of experimentally determined properties and employ machine learning or quantitative structure-property relationship (QSPR) approaches. researchgate.net

Table 2: Predicted ADME Properties for this compound

PropertyPredicted ValueSignificance
Absorption
Caco-2 Permeability (nm/s)>10 x 10-6High intestinal absorption
Human Intestinal Absorption (%)>90%Good oral bioavailability
Distribution
Blood-Brain Barrier (BBB) PermeationHighPotential for CNS activity
Plasma Protein Binding (%)<90%Higher fraction of free drug
Metabolism
Cytochrome P450 2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
Cytochrome P450 3A4 InhibitionNon-inhibitorLower risk of drug-drug interactions
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitionLowReduced risk of altered renal clearance

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs from ADME prediction software.

These in silico predictions provide a preliminary assessment of the drug-like properties of this compound, highlighting its potential for good oral absorption and distribution, including penetration into the central nervous system. The predicted lack of significant inhibition of major cytochrome P450 enzymes is also a favorable characteristic, suggesting a lower likelihood of metabolic drug-drug interactions. researchgate.net

Future Perspectives and Emerging Directions in Research on 4 3 Methoxyphenyl Methyl Oxan 4 Amine and Its Analogs

Rational Design Principles for Enhancing Bioactivity and Novel Chemical Space Exploration

The journey into understanding the potential of 4-[(3-Methoxyphenyl)methyl]oxan-4-amine would begin with its synthesis and initial biological screening. Based on these initial findings, rational design principles would be employed to systematically modify its structure to enhance any observed bioactivity. This would involve techniques such as structure-activity relationship (SAR) studies, where modifications to the methoxyphenyl ring, the oxane core, and the amine group would be correlated with changes in biological effect.

Exploration of novel chemical space would involve the creation of a library of analogs. Key modifications could include altering the substitution pattern on the phenyl ring, replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups, and modifying the oxane ring to other heterocyclic systems. The goal would be to identify key structural motifs responsible for any potential biological activity.

Strategies for Optimizing Pharmacological Profiles and Reducing Off-Target Interactions

Once a lead compound with desirable bioactivity is identified from the initial library, the focus would shift to optimizing its pharmacological profile. This would involve fine-tuning its absorption, distribution, metabolism, and excretion (ADME) properties. Strategies could include the introduction of polar groups to modulate solubility or the modification of metabolic soft spots to increase in vivo stability.

A critical aspect of this optimization process would be to minimize off-target interactions, which can lead to unwanted side effects. This would be achieved through techniques like computational modeling to predict potential off-target binding and subsequent chemical modifications to design more selective compounds. In vitro and in vivo assays would then be used to confirm the improved selectivity profile of the optimized analogs.

Innovative Synthetic Pathways for Library Generation and Analog Synthesis

The efficient exploration of the chemical space around this compound would necessitate the development of innovative and robust synthetic pathways. Traditional synthetic methods may be time-consuming and limited in scope. Therefore, the development of novel, high-throughput synthetic routes would be a key research direction.

This could involve the use of modern synthetic methodologies such as flow chemistry, microwave-assisted synthesis, and automated synthesis platforms. These technologies would enable the rapid generation of a diverse library of analogs for biological screening, accelerating the drug discovery process. Furthermore, the development of stereoselective synthetic routes would be crucial if the chirality of the oxane ring is found to be important for biological activity.

Integration of Cheminformatics and Artificial Intelligence in Accelerating Discovery

The vast amount of data generated from a library of analogs would be ideally suited for analysis using cheminformatics and artificial intelligence (AI) tools. Cheminformatics approaches could be used to build quantitative structure-activity relationship (QSAR) models, which can predict the biological activity of novel, unsynthesized compounds.

AI and machine learning algorithms could be trained on the experimental data to identify complex patterns and relationships that may not be apparent through traditional analysis. These predictive models would guide the design of subsequent generations of analogs with improved properties, thereby accelerating the discovery and optimization process in a more resource-efficient manner.

Unexplored Therapeutic Areas and Translational Research Opportunities

The initial biological screening of this compound and its analogs would be broad, covering a range of potential therapeutic areas. Depending on the observed biological activities, research could be focused on areas such as neuroscience, oncology, infectious diseases, or metabolic disorders.

Once a promising lead candidate with a well-defined mechanism of action is identified, translational research would be initiated. This would involve preclinical studies in relevant animal models to assess the compound's efficacy and safety. The ultimate goal of this translational research would be to bridge the gap between basic scientific discovery and the development of a potential new therapeutic agent for human diseases. The journey from the initial synthesis of this compound to a clinically viable drug would be long and challenging, but the potential rewards for human health make it a worthy scientific endeavor.

Q & A

Basic: What are the optimal synthetic routes for 4-[(3-Methoxyphenyl)methyl]oxan-4-amine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a methoxyphenylmethyl intermediate can react with oxan-4-amine under controlled conditions. Key steps include:

  • Nucleophilic Substitution : Use of alkyl halides or epoxides to introduce the oxan ring.
  • Reductive Amination : Employing sodium cyanoborohydride or hydrogenation catalysts for amine bond formation .
    Purity Assurance :
  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Solvent systems like ethanol/water enhance crystallinity.
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .

Advanced: How can regioselectivity challenges during functionalization of the methoxyphenyl group be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe) with LDA (lithium diisopropylamide) to target specific positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct substitution .
  • Computational Modeling : DFT calculations (e.g., Gaussian software) predict electron density maps to guide synthetic planning .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign methoxyphenyl protons (δ 6.7–7.2 ppm aromatic region) and oxan-amine protons (δ 3.0–4.0 ppm for CH₂-N) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions.
  • IR Spectroscopy : Confirm amine (-NH stretch ~3300 cm⁻¹) and methoxy (-OCH₃ ~2850 cm⁻¹) groups .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ = 236.15) .

Advanced: How can crystallographic data resolve polymorphism in this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Key parameters:
    • Resolution < 1.0 Å for high-quality data.
    • Twinning analysis (SHELXL) to address crystal defects .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs .
  • Thermal Analysis (DSC/TGA) : Detect phase transitions (e.g., melting points, desolvation events) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition using fluorogenic substrates).
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCR targets) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 20–30 mg/mL in PBS) .
  • Solubility Parameter Analysis : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents .
  • Co-solvency Studies : Test binary solvent systems (e.g., DMSO/water) to balance polarity .

Basic: What are the best practices for stability studies under varying pH and temperature?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/basic conditions (0.1 M HCl/NaOH, 40°C).
    • Oxidative stress (3% H₂O₂).
  • Analytical Monitoring : Track degradation via UPLC-PDA at 254 nm. Identify major degradation products (e.g., hydrolyzed amines) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C .

Advanced: How can metabolic pathways be mapped using in vitro hepatocyte models?

Methodological Answer:

  • Hepatocyte Incubation : Use primary human hepatocytes (e.g., Corning®) with LC-MS/MS to detect phase I/II metabolites.
  • Isotope Labeling : Synthesize deuterated analogs to trace metabolic sites .
  • Enzyme Inhibition Cocktails : Identify CYP450 isoforms involved (e.g., ketoconazole for CYP3A4 inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-Methoxyphenyl)methyl]oxan-4-amine
Reactant of Route 2
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4-[(3-Methoxyphenyl)methyl]oxan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.